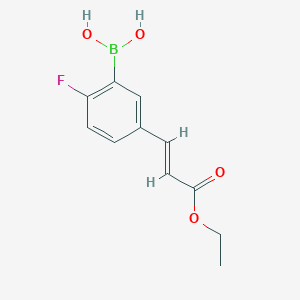
(E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid
説明
(E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid is a useful research compound. Its molecular formula is C11H12BFO4 and its molecular weight is 238.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid (CAS: 1855897-91-4) is a boronic acid derivative characterized by its unique structure, which includes an ethoxycarbonyl group and a fluorine atom. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties.
- Molecular Formula: C11H12BFO4
- Molecular Weight: 238.02 g/mol
- Density: Data not specified
- Melting Point: Data not specified
The biological activity of boronic acids, including this compound, primarily involves their ability to form reversible covalent bonds with biomolecules. This interaction is often mediated through the boron atom, which can react with hydroxyl or amine groups present in proteins and enzymes. The compound's mode of action includes:
- Enzyme Inhibition: By forming covalent bonds with active site residues, particularly serine residues in serine proteases, the compound can effectively inhibit enzymatic activity.
- Modulation of Biochemical Pathways: It can influence various cellular processes by altering protein function and signaling pathways.
1. Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory effects. For instance, it has been shown to inhibit serine proteases by binding to their active sites, thereby blocking substrate access and catalytic activity. This property is crucial for developing therapeutic agents targeting diseases where protease activity is dysregulated.
2. Antimicrobial Properties
Studies have demonstrated the antimicrobial potential of this compound against various microorganisms:
- In Vitro Studies: The compound has shown moderate activity against Candida albicans and higher efficacy against Aspergillus niger, as well as bacteria such as Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicate that it may be more effective than some existing antifungal agents like AN2690 (Tavaborole) .
| Microorganism | MIC (µg/mL) | Comparison to AN2690 |
|---|---|---|
| Candida albicans | Moderate | Lower |
| Aspergillus niger | Higher | Not specified |
| Escherichia coli | Moderate | Not specified |
| Bacillus cereus | Lower | Lower |
3. Cellular Effects
The compound's effects on cellular processes are multifaceted:
- Cell Signaling Modulation: It influences cell signaling pathways, potentially impacting cell proliferation and apoptosis.
- Gene Expression Alteration: By modulating the activity of kinases and other signaling molecules, it can affect gene expression patterns critical for cellular function.
Temporal and Dosage Effects
The biological effects of this compound are dose-dependent:
- Low Doses: Effective at inhibiting target enzymes with minimal toxicity.
- High Doses: May lead to cytotoxic effects, underscoring the need for careful dosage management in therapeutic applications.
Applications in Research and Medicine
The compound has diverse applications:
- Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in cross-coupling reactions.
- Pharmaceutical Development: Its role in enzyme inhibition makes it a candidate for drug development, especially in targeting diseases mediated by specific proteases.
- Antimicrobial Drug Development: Given its antimicrobial properties, it may contribute to developing new antifungal and antibacterial therapies.
特性
IUPAC Name |
[5-[(E)-3-ethoxy-3-oxoprop-1-enyl]-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BFO4/c1-2-17-11(14)6-4-8-3-5-10(13)9(7-8)12(15)16/h3-7,15-16H,2H2,1H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSMEQXPHWAOMM-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=CC(=O)OCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=C(C=CC(=C1)/C=C/C(=O)OCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















